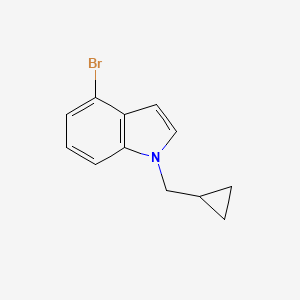

4-Bromo-1-(cyclopropylmethyl)-1H-indole

Overview

Description

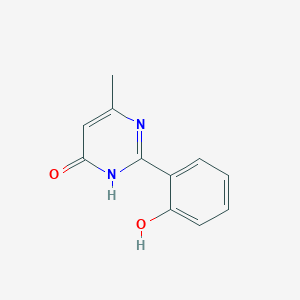

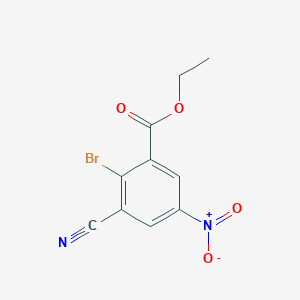

“4-Bromo-1-(cyclopropylmethyl)-1H-indole” is a chemical compound with the linear formula C12H12BrN . It is a derivative of cyclopropane, which is a cycloalkane molecule with a three-membered ring . The compound also contains an indole group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .

Synthesis Analysis

The synthesis of structurally various bromomethyl cyclopropane compounds, such as “4-Bromo-1-(cyclopropylmethyl)-1H-indole”, can be achieved via an α-bromoketone and/or aldehydes with ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of Et3N . This process yields the products in excellent yields within about 3 seconds .Molecular Structure Analysis

The molecular structure of “4-Bromo-1-(cyclopropylmethyl)-1H-indole” can be analyzed based on its IUPAC name and linear formula. The “cyclopropylmethyl” part of the name indicates a cyclopropyl group (a three-membered carbon ring) attached to a methyl group (CH3). The “4-Bromo-1H-indole” part indicates an indole structure with a bromine atom attached at the 4th position .Chemical Reactions Analysis

The chemical reactions involving “4-Bromo-1-(cyclopropylmethyl)-1H-indole” could potentially involve the bromine atom, which is a good leaving group, and the indole group, which is a nucleophile. The compound could undergo reactions such as nucleophilic substitution, elimination, or addition .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Bromo-1-(cyclopropylmethyl)-1H-indole” include a molecular weight of 250.14 g/mol .Scientific Research Applications

Anticancer Potential

- Indole-based compounds like 4-Bromo-1-(cyclopropylmethyl)-1H-indole have been identified for their significant roles in pharmaceutical chemistry due to their unexpected biological and pharmacological properties. Particularly, studies have found that similar bromo-indole structures demonstrate substantial selective cytotoxicity towards cancer cell lines and exhibit notable glutathione S-transferase isozymes inhibition. This suggests their potential as promising molecules in the design of new anticancer agents (Yılmaz et al., 2020).

Chemical Synthesis and Cyclization Reactions

- Bromo-indole derivatives are key intermediates in various chemical syntheses. They have been utilized in regioselective formations of spirocyclic and heterocyclic structures, demonstrating their importance in organic synthesis (Majumdar & Alam, 2006). Additionally, these compounds have been used in Bu3SnH-mediated cyclopropyl radical cyclizations onto indole-3-carbaldehyde, yielding cyclopropane-fused adducts (Fahey et al., 2013).

Catalytic Applications and Functionalization

- In the field of catalysis, bromo-indole compounds have shown utility in various reactions including copper-catalyzed C–C coupling and cyclization processes (Lee et al., 2018). They also play a role in metal-templated asymmetric catalysis, such as in Friedel–Crafts alkylation of indoles (Huang et al., 2016).

Synthesis of Heteropolycycles and Indole Derivatives

- The bromo-indole framework is integral in the synthesis of various heteropolycycles and indole derivatives. Research demonstrates its use in Cu(II)-catalyzed coupling/cyclization under aerobic conditions, leading to efficient synthesis of polycyclic indole derivatives (Gao et al., 2014).

Potential in Medicinal Chemistry

- Bromo-indole compounds have been a focus in medicinal chemistry for the synthesis of molecules with potential therapeutic applications. Studies on various bromo-indole derivatives have revealed their potential as anti-diabetic agents and selective COX-2 inhibitors (Nazir et al., 2018), (Caron et al., 2003).

Future Directions

The future directions for “4-Bromo-1-(cyclopropylmethyl)-1H-indole” could involve further exploration of its potential biological activities, given the known activities of structurally similar compounds . Additionally, its potential as a synthetic building block in organic chemistry could be further explored .

properties

IUPAC Name |

4-bromo-1-(cyclopropylmethyl)indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrN/c13-11-2-1-3-12-10(11)6-7-14(12)8-9-4-5-9/h1-3,6-7,9H,4-5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOAFRVXFRARTBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C=CC3=C2C=CC=C3Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-1-(cyclopropylmethyl)-1H-indole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(5-Fluoropyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1449592.png)

![9-Bromo-2-hydroxy-7-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B1449607.png)

![1,3,2-Dioxaborolane, 2-[4-[(4-fluorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-](/img/structure/B1449608.png)